molecular formula C10H8F2O3 B13579416 Methyl 2-(2,2-difluoroacetyl)benzoate

Methyl 2-(2,2-difluoroacetyl)benzoate

Cat. No.: B13579416
M. Wt: 214.16 g/mol
InChI Key: LGEPWWJUYAMMCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-difluoroacetyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol under specific catalytic conditions. One common method involves the use of dihalohydantoin as a catalyst, which facilitates the esterification reaction between benzoic acid and methanol . The reaction is carried out under mild conditions, making it efficient and safe for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-difluoroacetyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2,2-difluoroacetyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-difluoroacetyl)benzoate involves its interaction with specific molecular targets. The difluoroacetyl group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,2-difluoroacetyl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its isomers and analogs. This uniqueness makes it particularly valuable in targeted chemical synthesis and research applications .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 2-(2,2-difluoroacetyl)benzoate

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)7-5-3-2-4-6(7)8(13)9(11)12/h2-5,9H,1H3

InChI Key

LGEPWWJUYAMMCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C(F)F

Origin of Product

United States

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